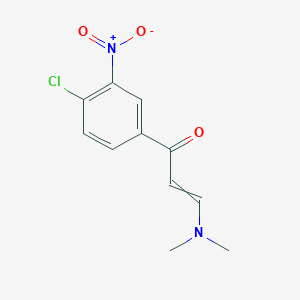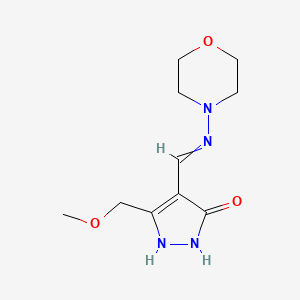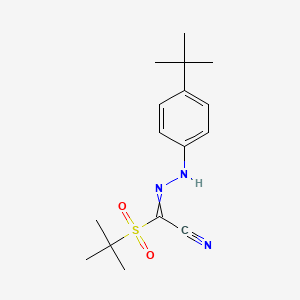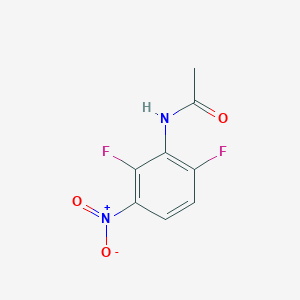
1-(2-fluoro-5-nitrophenyl)-1H-pyrrole
概要
説明
The compound "1-(2-fluoro-5-nitrophenyl)-1H-pyrrole" is not directly discussed in the provided papers. However, related compounds with nitrophenyl and fluorophenyl substituents on a pyrrole ring are mentioned, which can provide insights into the chemical behavior and properties of the compound . These related compounds are used in various applications, including electrochromic devices and as intermediates in organic synthesis, due to their unique electronic and structural properties .
Synthesis Analysis
The synthesis of pyrrole derivatives typically involves strategies such as the Paal-Knorr synthesis or reactions involving lithiation, especially when substituents like fluorine are present, which can direct the lithiation ortho to the substituent . While the exact synthesis of "1-(2-fluoro-5-nitrophenyl)-1H-pyrrole" is not detailed, the methodologies used for similar compounds suggest possible synthetic routes that could be adapted for this compound.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered heterocyclic ring with nitrogen. Substituents on the ring, such as nitro and fluoro groups, can influence the planarity and electronic distribution within the molecule. For instance, the presence of a nitro group can induce a dihedral angle between the pyrrole and phenyl rings, affecting the conjugation and electronic properties of the molecule .
Chemical Reactions Analysis
Pyrrole derivatives undergo various chemical reactions, including electropolymerization and radical addition reactions. The presence of electron-withdrawing groups like nitro can facilitate such reactions by stabilizing the intermediate species. For example, radical addition reactions of alcohols to nitrophenyl-pyrrolin-2-one have been investigated, which could be relevant to understanding the reactivity of "1-(2-fluoro-5-nitrophenyl)-1H-pyrrole" .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. Electron-withdrawing groups like nitro and fluoro can affect the acidity of hydrogen atoms in the molecule, the planarity of the rings, and the overall electronic properties. These properties are crucial in applications such as electrochromic devices, where the color change is a result of the electronic transitions within the polymer matrix . The copolymerization of pyrrole derivatives with other monomers like EDOT can enhance these electrochromic properties, leading to materials with fast switching times and high optical contrast .
科学的研究の応用
2-Fluoro-5-nitrophenyl isocyanate
- Application Summary : This compound is an aromatic organic molecule that belongs to the isocyanate functional group class. It has potential applications in synthesizing pharmaceuticals and developing advanced materials.
- Methods of Application : The specific methods of application would depend on the particular synthesis or development process. Generally, isocyanates can react with various nucleophiles to form substituted ureas or carbamates.
- Results or Outcomes : The outcomes would depend on the specific reactions involved. For example, isocyanates readily react with water to form amines and carbon dioxide.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- Application Summary : This compound has been studied for its potential as an antitubercular agent .
- Methods of Application : The compound was prepared and analyzed using various techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD .
- Results or Outcomes : The specific results of this research are not provided in the available information .
1-(2-Fluoro-5-nitrophenyl)ethanone
- Application Summary : This compound is an aromatic organic molecule that belongs to the ketone functional group . It has potential applications in synthesizing pharmaceuticals and developing advanced materials .
- Methods of Application : The specific methods of application would depend on the particular synthesis or development process. Generally, ketones can react with various nucleophiles to form substituted products .
- Results or Outcomes : The outcomes would depend on the specific reactions involved .
2-Fluoro-5-nitrobenzyl alcohol
- Application Summary : This compound is an aromatic organic molecule that belongs to the alcohol functional group . It has potential applications in synthesizing pharmaceuticals and developing advanced materials .
- Methods of Application : The specific methods of application would depend on the particular synthesis or development process. Generally, alcohols can react with various nucleophiles to form substituted products .
- Results or Outcomes : The outcomes would depend on the specific reactions involved .
1-(2-FLUORO-5-NITROPHENYL)-3-(2-HYDROXY-5-NITROPHENYL)UREA
- Application Summary : This compound has been studied for its potential as a pharmaceutical agent .
- Methods of Application : The compound was prepared and analyzed using various techniques .
- Results or Outcomes : The specific results of this research are not provided in the available information .
1-(2-Fluoro-5-nitrophenyl)ethanone
特性
IUPAC Name |
1-(2-fluoro-5-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-9-4-3-8(13(14)15)7-10(9)12-5-1-2-6-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIPFOMYLGXYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381744 | |
| Record name | 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoro-5-nitrophenyl)-1H-pyrrole | |
CAS RN |
96623-75-5 | |
| Record name | 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)

![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)


![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)


